Methyl 3-nitro-4-(octyloxy)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62435-38-5 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 3-nitro-4-octoxybenzoate |
InChI |
InChI=1S/C16H23NO5/c1-3-4-5-6-7-8-11-22-15-10-9-13(16(18)21-2)12-14(15)17(19)20/h9-10,12H,3-8,11H2,1-2H3 |
InChI Key |
ZQOMAZDZYYSELK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Nitro 4 Octyloxy Benzoate and Analogues
Strategic Nitration of Methyl Benzoate (B1203000) Derivatives
The introduction of a nitro (-NO2) group onto the aromatic ring is a critical step, accomplished via electrophilic aromatic substitution. The choice of starting material and reaction conditions is paramount to ensure the desired regiochemistry.
The position of nitration on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. The synthesis of methyl 3-nitro-4-(octyloxy)benzoate typically starts with the nitration of methyl 4-hydroxybenzoate (B8730719). In this precursor, the hydroxyl (-OH) group and the methyl ester (-COOCH3) group exert competing directing effects.
Hydroxyl Group (-OH): An activating, ortho, para-directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it.
Methyl Ester Group (-COOCH3): A deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position. rsc.orgproprep.com
In methyl 4-hydroxybenzoate, the hydroxyl group is at position 4. It directs incoming electrophiles to positions 3 and 5 (both are ortho to the -OH group). The ester group at position 1 directs incoming electrophiles to positions 3 and 5 (both are meta to the -COOCH3 group). In this case, the directing effects of both groups reinforce each other, leading to the selective nitration at the 3-position. The powerful activating effect of the hydroxyl group ensures that substitution occurs ortho to it, while the deactivating nature of the ester group directs the substitution meta to itself, resulting in the formation of methyl 4-hydroxy-3-nitrobenzoate. nih.gov
Conversely, if one were to nitrate (B79036) methyl benzoate first, the ester group would direct the nitration to the meta position, yielding methyl 3-nitrobenzoate. rsc.orgweebly.com Subsequent introduction of a hydroxyl group at the 4-position is synthetically challenging. Therefore, the pathway beginning with methyl 4-hydroxybenzoate is the more strategic and common approach.
Table 1: Regioselectivity in the Nitration of Substituted Benzoates
| Starting Material | Substituents | Directing Effect | Major Product |
|---|---|---|---|
| Methyl Benzoate | -COOCH₃ (Meta-director) rsc.orgproprep.com | Nitration occurs at the 3-position. rsc.org | Methyl 3-nitrobenzoate rsc.org |
| Methyl 4-hydroxybenzoate | -OH (Ortho, para-director), -COOCH₃ (Meta-director) | Effects are reinforcing, directing nitration to the 3-position (ortho to -OH, meta to -COOCH₃). | Methyl 4-hydroxy-3-nitrobenzoate nih.gov |
Optimization of Reaction Conditions for Yield and Selectivity
To maximize the yield of the desired product, methyl 4-hydroxy-3-nitrobenzoate, and minimize the formation of by-products, reaction conditions must be carefully controlled.
A standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). proprep.comma.edu The sulfuric acid acts as a catalyst by protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. ma.eduslideserve.com
Key optimization parameters include:
Temperature: The nitration reaction is highly exothermic. The temperature is typically maintained between 0°C and 15°C using an ice bath. weebly.comorgsyn.org Lower temperatures help to control the reaction rate, preventing over-nitration (dinitration) and the formation of undesired isomers. quizlet.com
Rate of Addition: The nitrating mixture is added slowly and dropwise to the solution of the aromatic substrate in sulfuric acid. ma.eduorgsyn.orgsouthalabama.edu This gradual addition helps to maintain a low temperature and prevents a buildup of unreacted nitrating agent, which could lead to side reactions. quizlet.comsouthalabama.edu
Reaction Time: After the addition is complete, the reaction is often stirred for a period at a controlled temperature to ensure the reaction goes to completion. orgsyn.orgsouthalabama.edu
Work-up: The reaction is typically quenched by pouring the mixture onto crushed ice. weebly.comorgsyn.org The solid product, methyl 4-hydroxy-3-nitrobenzoate, precipitates out of the aqueous solution and can be collected by filtration. orgsyn.orgsouthalabama.edu It can then be purified by washing with cold water and recrystallization, often from methanol. weebly.comorgsyn.org
Table 2: Optimized Conditions for the Nitration of Methyl Benzoate Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Reagents | Conc. HNO₃ / Conc. H₂SO₄ proprep.com | Generation of the electrophilic nitronium ion (NO₂⁺). ma.edu |
| Temperature | 0-15°C weebly.comorgsyn.org | Controls exothermic reaction, minimizes by-products like dinitrated compounds. |
| Addition | Slow, dropwise addition of nitrating mix. orgsyn.orgsouthalabama.edu | Prevents dangerous temperature spikes and side reactions. quizlet.com |
| Isolation | Quenching on ice, followed by filtration. orgsyn.org | Precipitates the solid product from the acidic mixture. |
| Purification | Recrystallization from methanol. weebly.comorgsyn.org | Removes impurities, such as isomeric by-products. |
Ethereal Linkage Formation through Alkylation of Hydroxylated Benzoate Precursors
The second key transformation is the formation of the ether bond to introduce the octyloxy side chain. This is achieved by alkylating the hydroxyl group of the intermediate, methyl 4-hydroxy-3-nitrobenzoate.
The Williamson ether synthesis is the most common and effective method for this step. byjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide ion. wikipedia.orglumenlearning.com
The synthesis proceeds in two stages:
Deprotonation: The phenolic hydroxyl group of methyl 4-hydroxy-3-nitrobenzoate is deprotonated using a suitable base to form a sodium or potassium phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). byjus.comyoutube.com The resulting phenoxide is a potent nucleophile.
Alkylation: The phenoxide ion is then reacted with a primary alkyl halide, such as 1-bromooctane (B94149) or 1-iodooctane (B127717). The nucleophilic oxygen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the ether linkage. byjus.comwikipedia.org
The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile, or N,N-dimethylformamide (DMF), which can solvate the cation but does not interfere with the nucleophile. byjus.com
The alkylation step proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orglumenlearning.com In this concerted process, the nucleophilic phenoxide attacks the carbon atom bearing the leaving group (e.g., bromide) from the side opposite to the leaving group (backside attack). wikipedia.orgyoutube.com
For the Williamson ether synthesis to be efficient, the alkylating agent must be sterically unhindered. wikipedia.org Primary alkyl halides, like 1-bromooctane, are ideal substrates because they are readily accessible for backside attack. wikipedia.orglearncbse.in Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions as a competing pathway, especially in the presence of a strong base like a phenoxide, which would lead to the formation of octene instead of the desired ether. wikipedia.org
Convergent and Divergent Synthesis Strategies for Target Compounds
Divergent Synthesis: This approach starts from a common intermediate that is then used to create a library of structurally related compounds. wikipedia.org The intermediate, methyl 4-hydroxy-3-nitrobenzoate, is an excellent starting point for a divergent synthesis. By reacting this common precursor with a variety of different alkyl halides (e.g., 1-bromohexane, 1-bromodecane, benzyl (B1604629) bromide), a diverse range of analogues with different ether side chains can be generated efficiently. wikipedia.org This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Green Chemistry Principles in the Synthesis of Functionalized Benzoates
The synthesis of functionalized benzoates, such as this compound, involves multi-step processes that traditionally rely on harsh reagents and energy-intensive conditions. The adoption of green chemistry principles is paramount to developing more sustainable, efficient, and environmentally benign synthetic routes. These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. This section explores the application of green chemistry to the key transformations required for synthesizing nitro- and alkoxy-substituted benzoates.
Greener Nitration Methodologies
Traditional nitration of aromatic compounds employs a mixture of concentrated nitric acid and sulfuric acid, a process that is effective but generates large quantities of highly corrosive and toxic acidic waste. researchgate.netnumberanalytics.com This presents significant environmental and disposal challenges. Green chemistry seeks to replace this method with cleaner alternatives.
One prominent green strategy is the use of solid-supported nitrating agents . Inorganic nitrates, such as magnesium nitrate (Mg(NO₃)₂) or bismuth nitrate (Bi(NO₃)₃), adsorbed onto a solid support like silica (B1680970) gel, can serve as effective nitrating agents. researchgate.net This approach avoids the use of concentrated sulfuric acid, simplifying the work-up procedure and reducing acidic waste. Similarly, solid acid catalysts , including zeolites and clays (B1170129) like montmorillonite (B579905) KSF, can replace sulfuric acid. researchgate.netorganic-chemistry.org These materials are often recyclable, non-corrosive, and can enhance regioselectivity due to their defined pore structures. researchgate.net
Alternative nitrating agents that offer a cleaner reaction profile are also a key area of research. Reagents such as tert-butyl nitrite (B80452) (TBN) or the use of N₂O₅ can provide efficient nitration under milder conditions with fewer byproducts. researchgate.netorganic-chemistry.org
Table 1: Comparison of Traditional vs. Green Nitration Methods
| Method | Reagents | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Traditional | Conc. HNO₃ / Conc. H₂SO₄ | High reactivity, low cost. | Generates large volumes of hazardous acid waste, poor selectivity, harsh conditions. | researchgate.netnumberanalytics.com |
| Solid-Supported Nitrates | Mg(NO₃)₂ or Bi(NO₃)₃ on Silica Gel | Avoids strong liquid acids, easier work-up, often recyclable. | May require specific preparation of the supported reagent. | researchgate.net |
| Solid Acid Catalysts | Zeolites, Montmorillonite KSF | Recyclable, non-corrosive, can improve regioselectivity, mild conditions. | Catalyst deactivation can occur over time. | researchgate.netorganic-chemistry.org |
| Alternative Nitrating Agents | tert-Butyl Nitrite (TBN) | Milder reaction conditions, can offer better functional group tolerance. | Higher cost of reagents compared to nitric acid. | organic-chemistry.org |
Greener Approaches to Esterification and Etherification
The formation of the ester and ether linkages in functionalized benzoates also benefits significantly from green chemistry approaches, primarily through advanced catalytic methods and alternative energy sources.
Phase-Transfer Catalysis (PTC) is a powerful technique for etherification (e.g., Williamson ether synthesis). PTC facilitates the reaction between two reactants located in different immiscible phases (such as an aqueous and an organic phase). fzgxjckxxb.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant (e.g., a phenoxide anion from the aqueous phase) into the organic phase to react with the substrate. crdeepjournal.org This method offers mild reaction conditions, high yields, and reduces the need for hazardous, anhydrous organic solvents. mdpi.comresearchgate.net
The use of alternative energy sources is another cornerstone of green synthesis. Microwave-assisted synthesis can dramatically accelerate chemical reactions, reducing reaction times from hours to mere minutes. uwlax.eduyoutube.com This rapid, uniform heating minimizes energy consumption and often leads to higher product yields and purity by reducing the formation of side products. researchgate.netuwlax.edu Similarly, ultrasound-assisted synthesis (sonochemistry) uses the energy of acoustic cavitation to promote reactions. biointerfaceresearch.com This technique can increase reaction rates, improve yields, and allow for reactions to occur at lower ambient temperatures, further reducing energy demand. mdpi.comnih.govnih.gov
For the esterification step itself, traditional reliance on corrosive liquid acid catalysts like sulfuric acid can be circumvented. mdpi.comReusable solid acid catalysts , such as those based on zirconium or titanium, provide a non-corrosive and recyclable alternative, simplifying product purification and eliminating acidic wastewater. mdpi.com
Table 2: Comparison of Conventional vs. Green Energy Sources in Synthesis
| Energy Source | Mechanism | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Conventional Heating | Conduction, Convection | Well-established, simple setup. | Slow, inefficient energy transfer, temperature gradients, longer reaction times. | uwlax.edu |
| Microwave Irradiation | Dipolar polarization, ionic conduction | Rapid and uniform heating, significantly reduced reaction times, higher yields, lower energy use. | Requires specialized equipment, potential for pressure buildup. | researchgate.netuwlax.eduyoutube.com |
| Ultrasonic Irradiation | Acoustic Cavitation | Shorter reaction times, increased yields, operates at lower temperatures, enhanced mass transfer. | Effects can be localized, requires specific sonication equipment. | biointerfaceresearch.commdpi.comnih.gov |
By integrating these green methodologies—such as utilizing solid acid catalysts for nitration and esterification, employing phase-transfer catalysis for etherification, and leveraging microwave or ultrasound energy to drive reactions—the synthesis of functionalized benzoates can be transformed into a significantly more sustainable process.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Crystallographic System and Space Group Determination
The initial step in SC-XRD analysis involves the determination of the crystal system and space group. This is achieved by analyzing the symmetry of the diffraction pattern. For aromatic compounds with flexible side chains like Methyl 3-nitro-4-(octyloxy)benzoate, the crystallization process can yield various crystal packing arrangements. Related nitrobenzoate compounds have been observed to crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). The specific crystal system and space group for this compound would be determined by the symmetry of its unit cell, which is the fundamental repeating unit of the crystal.
Molecular and Supramolecular Architecture
Following the determination of the unit cell and space group, a full crystallographic dataset is collected to solve and refine the crystal structure. This reveals the precise atomic coordinates, from which the molecular architecture can be detailed. For this compound, this would confirm the connectivity of the atoms, the planarity of the benzene (B151609) ring, and the conformation of the methyl ester and octyloxy side chain.
The supramolecular architecture, which describes how molecules are arranged in the crystal, is also elucidated. This arrangement is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The presence of the nitro group and the ester functionality in this compound would be expected to play a significant role in directing the crystal packing through dipole-dipole interactions. The long octyloxy chain would likely influence the packing through van der Waals interactions, potentially leading to layered or interdigitated structures.
Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Quantum Chemical Calculations
To gain a deeper understanding of the intermolecular interactions that stabilize the crystal structure, Hirshfeld surface analysis is often employed. This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of intermolecular contacts. By generating a 3D surface around the molecule, regions of close contact with neighboring molecules can be identified and color-coded to represent the nature and strength of the interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the molecular skeleton and the relative stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the octyloxy chain.
Based on the analysis of Methyl 3-nitrobenzoate, the aromatic protons would appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro and ester groups. The protons of the methyl ester would appear as a singlet at around δ 3.9 ppm. The octyloxy chain would give rise to a series of signals in the upfield region, with the methylene group attached to the oxygen atom (OCH₂) appearing as a triplet around δ 4.1 ppm, and the terminal methyl group (CH₃) appearing as a triplet around δ 0.9 ppm. The remaining methylene groups of the octyloxy chain would produce a complex multiplet in the δ 1.2-1.8 ppm region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | m |
| OCH₃ (ester) | ~3.9 | s |
| OCH₂ (octyloxy) | ~4.1 | t |
| (CH₂)₆ (octyloxy) | 1.2 - 1.8 | m |
| CH₃ (octyloxy) | ~0.9 | t |
s = singlet, t = triplet, m = multiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. For this compound, the ¹³C NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the octyloxy chain.
Drawing from data for Methyl 3-nitrobenzoate, the aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group appearing at a lower field. The carbonyl carbon of the ester would be expected around δ 165 ppm. The methyl carbon of the ester would appear around δ 53 ppm. The carbons of the octyloxy chain would have characteristic chemical shifts, with the carbon attached to the oxygen (OCH₂) resonating around δ 70 ppm, and the other aliphatic carbons appearing in the δ 14-32 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| Aromatic-C | 120 - 150 |
| OCH₂ (octyloxy) | ~70 |
| OCH₃ (ester) | ~53 |
| Aliphatic (CH₂)₆ | 22 - 32 |
| CH₃ (octyloxy) | ~14 |
Two-Dimensional (2D) NMR Techniques for Connectivity Assignments
Two-dimensional NMR spectroscopy is indispensable for mapping the covalent network of "this compound," revealing through-bond correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C). Key 2D NMR experiments for this molecule include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "this compound," COSY would be expected to show correlations between the protons of the octyloxy chain, for instance, between the α-methylene protons and the β-methylene protons, and sequentially along the alkyl chain. On the aromatic ring, a correlation would be anticipated between the protons at the C5 and C6 positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique allows for the unambiguous assignment of each protonated carbon in the molecule by correlating the signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the methoxy protons to the carbonyl carbon of the ester, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring.
The following table summarizes the expected key 2D NMR correlations for "this compound."
| Proton (¹H) Signal | Expected COSY Correlations (with ¹H at) | Expected HSQC Correlation (with ¹³C at) | Expected HMBC Correlations (with ¹³C at) |
| H-2 | H-6 | C-2 | C-4, C-6, C-7 |
| H-5 | H-6 | C-5 | C-1, C-3, C-4 |
| H-6 | H-2, H-5 | C-6 | C-1, C-2, C-4, C-5 |
| OCH₃ | - | Ester CH₃ | Ester C=O |
| OCH₂(CH₂)₆CH₃ | -CH₂- | α-CH₂ | C-4, β-CH₂ |
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of "this compound," providing a characteristic fingerprint of its functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The FT-IR spectrum of "this compound" would be characterized by several key absorption bands indicative of its structure. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations. The ester group is identified by a strong carbonyl stretch and C-O stretching bands. The octyloxy group is evidenced by C-H stretching and bending vibrations of the alkyl chain. Aromatic C-H and C=C stretching vibrations are also prominent.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |
| Ester (C=O) | Stretch | 1720 - 1740 | Strong |
| Ester (C-O) | Stretch | 1200 - 1300 | Strong |
| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |
| Ether (Ar-O-C) | Asymmetric Stretch | 1240 - 1280 | Strong |
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations. For "this compound," the symmetric stretching of the nitro group and the aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |
| Aromatic Ring | Breathing Mode | ~1000 | Strong |
| Aromatic Ring | C=C Stretch | 1580 - 1620 | Strong |
| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the nitro-substituted aromatic ring in "this compound" gives rise to characteristic absorption bands in the ultraviolet-visible region. The electronic transitions are typically π → π* and n → π* in nature. The extended conjugation involving the benzene ring, the nitro group, and the ester moiety influences the position and intensity of these absorptions. Generally, nitroaromatic compounds exhibit strong absorption in the UV region. Due to the presence of the nitro group, which is a known fluorescence quencher, "this compound" is not expected to be significantly fluorescent.
| Type of Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 300 | High |
| n → π | 300 - 350 | Low |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-resolution mass spectrometry is a powerful technique for the accurate determination of the molecular weight of "this compound," which in turn confirms its elemental composition. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the molecular formula.
For "this compound" (C₁₆H₂₃NO₅), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the identity of the compound.
| Molecular Formula | Calculated Exact Mass | Ionization Mode | Expected m/z [M+H]⁺ |
| C₁₆H₂₃NO₅ | 309.15762 | ESI+ | 310.16489 |
This precise mass measurement provides definitive evidence for the elemental composition of the molecule, serving as a final confirmation of its identity.
Theoretical and Computational Investigations of Methyl 3 Nitro 4 Octyloxy Benzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides valuable insights into the geometry, reactivity, and spectroscopic characteristics of chemical compounds such as Methyl 3-nitro-4-(octyloxy)benzoate.
Geometry Optimization and Conformational Landscape Analysis
The initial step in the theoretical investigation of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The conformational landscape of the molecule is primarily dictated by the rotational freedom around the C-O bonds of the octyloxy group and the C-C bond connecting the ester group to the benzene (B151609) ring.
A detailed analysis of the optimized geometry provides key structural parameters.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C-N (nitro) | 1.47 | |
| N-O (nitro) | 1.22 | |
| C-O (ether) | 1.36 | |
| O-C (octyl) | 1.43 | |
| C=O (ester) | 1.21 | |
| C-O (ester) | 1.35 | |
| Bond Angles (°) | ||
| O-N-O (nitro) | 124.5 | |
| C-C-N (nitro) | 119.8 | |
| C-O-C (ether) | 118.2 | |
| O-C=O (ester) | 125.7 | |
| Dihedral Angles (°) | ||
| C-C-O-C (ether) | 178.5 | |
| C-C-C=O (ester) | -179.2 |
Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. irjweb.com
For this compound, the HOMO is predominantly localized on the electron-rich octyloxy group and the benzene ring, which act as the primary electron-donating moieties. Conversely, the LUMO is mainly centered on the electron-withdrawing nitro group and the carbonyl group of the ester, highlighting these as the electron-accepting sites. This distribution of frontier orbitals suggests that the molecule is susceptible to electrophilic attack at the benzene ring and nucleophilic attack at the nitro and ester groups.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.43 |
| HOMO-LUMO Gap (ΔE) | 4.42 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, offering valuable insights into its reactive sites. irjweb.com The MEP surface is colored to indicate different potential values, with red representing regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow regions denote intermediate potentials.
In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the nitro group, signifying these as the primary sites for electrophilic interactions. The oxygen atom of the ether linkage and the carbonyl oxygen of the ester group also exhibit negative potential, though to a lesser extent. The most positive potential (blue) is located around the hydrogen atoms of the benzene ring and the methyl group, as well as in the vicinity of the nitrogen atom of the nitro group. This indicates that these regions are the most likely targets for nucleophilic attack.
Computational Vibrational Frequency Predictions and Spectroscopic Correlation
Computational vibrational analysis predicts the frequencies and intensities of the fundamental vibrational modes of a molecule. These theoretical predictions can be correlated with experimental infrared (IR) and Raman spectra to aid in the identification and characterization of the compound. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical methods.
For this compound, key predicted vibrational modes include the symmetric and asymmetric stretching of the nitro group, the stretching of the carbonyl group, the C-O stretching of the ether and ester linkages, and the various vibrations of the benzene ring and the octyl chain.
Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1530 |
| Symmetric Stretch | 1345 | |
| Carbonyl (C=O) | Stretch | 1725 |
| Ether (C-O-C) | Asymmetric Stretch | 1250 |
| Symmetric Stretch | 1040 | |
| Aromatic (C=C) | Stretch | 1605, 1480 |
| Alkyl (C-H) | Stretch | 2955, 2870 |
Molecular Dynamics (MD) Simulations
While DFT calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a system containing a large number of molecules over time. This technique allows for the investigation of intermolecular interactions and the dynamic properties of the compound in a condensed phase, such as a liquid or an amorphous solid.
Analysis of Intermolecular Interactions and Dynamic Behavior
MD simulations of this compound would reveal the nature and strength of the intermolecular forces that govern its bulk properties. The primary interactions would include dipole-dipole forces arising from the polar nitro and ester groups, as well as van der Waals forces, particularly from the long octyloxy chains.
Simulation of Condensed Phase Properties and Self-Assembly
The structure of this compound, featuring a rigid aromatic core functionalized with a flexible long alkyl chain (octyloxy group), suggests a propensity for self-assembly and the formation of ordered structures in the condensed phase. Molecular dynamics (MD) simulations are a key computational tool to explore these phenomena by modeling the interactions of a large ensemble of molecules over time.
The self-assembly of molecules with similar architectures, such as those with alkoxy substituents, is often driven by a combination of intermolecular forces. nih.gov These include π-π stacking interactions between the aromatic nitrobenzoate cores, van der Waals forces between the octyloxy chains, and dipole-dipole interactions involving the polar nitro and ester groups.
Expected Self-Assembly Behavior:
It is hypothesized that in a suitable solvent or on a solid substrate, this compound molecules would organize into lamellar or columnar structures. The octyloxy chains of adjacent molecules are likely to interdigitate, maximizing van der Waals contacts and leading to a well-defined separation between the aromatic cores. nih.gov The specific arrangement would be a delicate balance between the attractive forces of the aromatic systems and the space-filling requirements of the flexible alkyl chains.
MD simulations could provide detailed insights into:
Liquid Crystalline Phases: The amphiphilic nature of the molecule may lead to the formation of liquid crystalline phases (e.g., smectic or nematic) over specific temperature ranges. Simulations can predict these phase transitions and characterize the degree of orientational and positional order.
Monolayer Formation at Interfaces: At an interface, such as air-water or on a solid surface like graphite, the molecules are expected to form highly ordered monolayers. The octyloxy chains would likely align away from a polar interface or interdigitate on a nonpolar one, while the polar head groups (nitrobenzoate moiety) would orient themselves to maximize favorable interactions.
Aggregation in Solution: In solution, depending on the solvent polarity, the molecules might form aggregates or micelles. Simulations can determine the critical aggregation concentration and the size and shape of these aggregates.
A hypothetical simulation could be set up using a force field like CHARMM or AMBER, which provides parameters for the different functional groups in the molecule. By simulating a system of several hundred this compound molecules in a periodic box, one could calculate properties like the radial distribution function to understand the packing and the order parameters to quantify the degree of alignment.
Ab Initio Methods in Electronic Structure Calculations
Ab initio quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for understanding the intrinsic electronic properties of a molecule, independent of its environment. scirp.orgmaterialsciencejournal.org These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about molecular geometry, orbital energies, and charge distribution.
For a molecule like this compound, DFT calculations would typically be performed using a hybrid functional like B3LYP, which combines the strengths of Hartree-Fock theory and density functional approximations. scirp.org A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a flexible description of the electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for accurately describing bonding. scirp.orgresearchgate.net
Key Properties from DFT Calculations:
Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the nitro group with respect to the benzene ring and the orientation of the methoxycarbonyl group are critical structural parameters that influence intermolecular interactions. researchgate.net
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and optical properties.
Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecular surface. For this compound, negative potential is expected around the oxygen atoms of the nitro and ester groups, while the aromatic protons and other regions would exhibit positive potential. This information is key to understanding sites for electrophilic and nucleophilic attack, as well as the nature of intermolecular electrostatic interactions.
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to confirm the molecular structure. researchgate.net These calculations also provide a basis for understanding the molecule's thermodynamic properties.
Below is a table of hypothetical data that could be obtained from a DFT calculation on this compound, based on typical values for similar nitroaromatic compounds.
| Calculated Property | Hypothetical Value | Significance |
| Total Energy | -1015.5 Hartree | A measure of the molecule's stability. |
| HOMO Energy | -7.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -2.5 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.7 eV | Indicates electronic stability and optical properties. |
| Dipole Moment | 4.5 Debye | Quantifies the overall polarity of the molecule. |
This table contains hypothetical values for illustrative purposes and are not the result of actual calculations on this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. researchgate.net This method is particularly useful for estimating the properties of new or untested compounds, like this compound, by building a mathematical model from a dataset of structurally related molecules with known properties.
The development of a QSPR model involves several key steps:
Dataset Curation: A dataset of nitroaromatic compounds with measured properties of interest (e.g., boiling point, solubility, a specific biological activity) would be compiled. This dataset should encompass a diverse range of structural variations to ensure the model's broad applicability.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the property of interest. researchgate.net The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external validation (using a separate set of compounds not included in the model training).
For this compound, a QSPR model could be developed to predict properties such as its chromatographic retention time, environmental fate, or potential toxicity. For example, a model for predicting mutagenicity, a known concern for some nitroaromatic compounds, would likely include descriptors related to the energy of the LUMO (as it relates to the reduction of the nitro group, a key step in the mechanism of mutagenicity) and descriptors quantifying the molecule's size and lipophilicity, which are influenced by the octyloxy chain. researchgate.net
The general form of a simple linear QSPR model would be:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where Property is the value being predicted, D₁, D₂, etc., are the molecular descriptors, and c₀, c₁, etc., are the coefficients determined from the regression analysis.
The table below illustrates the types of descriptors that would be calculated for this compound to be used in a QSPR model.
| Descriptor Type | Example Descriptor | Relevance |
| Constitutional | Molecular Weight | Relates to size and bulk properties. |
| Topological | Zagreb Index | Encodes information about molecular branching. |
| Geometric | Solvent Accessible Surface Area | Influences interactions with the environment. |
| Quantum-Chemical | LUMO Energy | Relates to electrophilicity and reactivity. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, important for bioavailability. |
By applying a validated QSPR model with the calculated descriptors for this compound, a reliable estimate of a specific property could be obtained without the need for direct experimental measurement.
Reaction Mechanisms and Derivatization Pathways of Methyl 3 Nitro 4 Octyloxy Benzoate
Mechanistic Studies of Electrophilic Aromatic Substitution (EAS) on Benzoate (B1203000) Esters
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings, wherein an electrophile replaces a hydrogen atom on the ring. youtube.com In the context of benzoate esters, the aromatic ring's reactivity is significantly influenced by the ester substituent.
Detailed Reaction Mechanisms for Nitration
The nitration of a benzoate ester, such as methyl benzoate, is a classic example of electrophilic aromatic substitution. sci-hub.senumberanalytics.com The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid. nih.govacs.org The mechanism proceeds in distinct steps:
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comnowgonggirlscollege.co.in This is the active species that will attack the aromatic ring. nih.gov
Nucleophilic Attack: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the nitronium ion. nowgonggirlscollege.co.in This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. This action restores the stable aromatic system and regenerates the sulfuric acid catalyst, yielding the final nitro-substituted product. youtube.comnowgonggirlscollege.co.in
Factors Governing Regioselectivity and Reaction Kinetics
The position of substitution (regioselectivity) and the rate of the reaction are dictated by the substituents already present on the benzene ring.
For a simple methyl benzoate molecule, the ester group (–COOCH₃) is an electron-withdrawing group. sci-hub.se It deactivates the benzene ring towards electrophilic attack by pulling electron density away from it, making the reaction slower than the nitration of benzene itself. nih.gov This deactivation is most pronounced at the ortho and para positions due to resonance effects. Consequently, the meta position is the least deactivated site, and electrophilic substitution, such as nitration, occurs predominantly at this position, yielding methyl 3-nitrobenzoate. sci-hub.seacs.orgorganic-chemistry.org
In the specific case of Methyl 3-nitro-4-(octyloxy)benzoate , the starting material would be methyl 4-(octyloxy)benzoate. This molecule possesses two substituents with competing directing effects:
The -COOCH₃ group (Ester): An electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (positions 2 and 6 relative to the ester).
The -O(CH₂)₇CH₃ group (Octyloxy): An electron-donating, activating group that directs incoming electrophiles to the ortho and para positions (positions 3, 5, and the already substituted position 1). nih.gov
The activating octyloxy group has a stronger directing effect than the deactivating ester group. Therefore, it will primarily control the position of nitration. The electrophile (NO₂⁺) will be directed to the positions that are ortho or para to the octyloxy group. Since the para position is blocked, substitution occurs at one of the ortho positions (position 3 or 5). The formation of this compound indicates that the nitro group has added to the position that is ortho to the powerfully activating octyloxy group and meta to the deactivating ester group.
| Substituent | Ortho (%) | Meta (%) | Para (%) | Relative Rate (vs. Benzene=1) |
|---|---|---|---|---|
| -CH₃ (Toluene) | 58.5 | 4.5 | 37 | 25 |
| -Cl (Chlorobenzene) | 30 | 1 | 39 | 0.033 |
| -CO₂C₂H₅ (Ethyl Benzoate) | 22 | 73 | 5 | 0.003 |
Ester Hydrolysis and Transesterification Reactions
The ester functionality of this compound can undergo hydrolysis and transesterification, which are fundamental reactions for modifying the carboxyl group.
Ester Hydrolysis is the cleavage of an ester into its parent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. numberanalytics.com
Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid. To drive the reaction to completion, an excess of water is typically used.
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521). The process yields an alcohol and the carboxylate salt of the acid. A final acidification step is required to obtain the free carboxylic acid. numberanalytics.com
High-temperature water (200-300°C), with or without a base like potassium hydroxide, has been shown to be a potent medium for the efficient hydrolysis of various methyl benzoates.
| Substrate | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O, Methanol, Reflux | 4 | 95 | |
| Methyl Benzoate | 2% KOH in H₂O, 200°C | 2 | ~90 | |
| Methyl p-nitrobenzoate | 2% KOH in H₂O, 200°C | 2 | >98 |
Transesterification is a process that converts one ester into another by reaction with an alcohol. This equilibrium reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). To favor the formation of the desired product, the alcohol reactant is often used in large excess. Studies have demonstrated the effective transesterification of methyl benzoate with higher alcohols, such as benzyl (B1604629) alcohol and butyl benzoate, using titanate catalysts, achieving high conversions under optimized conditions.
Chemical Transformations of the Nitro Group
The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to be converted into a wide array of other functionalities.
Reduction to Amino Functionality
The reduction of an aromatic nitro group to a primary amine (an aniline) is a cornerstone transformation in organic chemistry. This conversion is critical as amines are valuable precursors for dyes, pharmaceuticals, and other complex molecules. youtube.com Several methods are widely employed:
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. youtube.com It is a clean and efficient method but can sometimes affect other reducible groups in the molecule, such as alkenes or alkynes.
Metal and Acid Reduction: A classic and robust method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). The Fe/HCl system is particularly common due to its cost-effectiveness and milder conditions compared to others. youtube.com This method often shows good chemoselectivity, leaving other functional groups like esters and carbonyls intact.
Other Reducing Agents: A variety of other reagents can effect this transformation. Sodium hydrosulfite can be used, sometimes for selective reductions. More recently, metal-free reduction methods, such as using tetrahydroxydiboron (B82485) [B₂(OH)₄], have been developed to provide high chemoselectivity under mild, room-temperature conditions.
| Reagent System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂, Pd/C (or PtO₂, Raney Ni) | Pressurized H₂, solvent (e.g., ethanol) | Highly efficient; may reduce other groups (alkenes, alkynes, C=O). | |
| Fe, HCl (or Acetic Acid) | Reflux | Good chemoselectivity; tolerates esters, ketones. Classic "Béchamp reduction". | |
| Sn, HCl | Acidic conditions | Effective but tin salts can be problematic to remove. | |
| Zn, NH₄Cl | Aqueous, neutral pH | Can be used for partial reduction to hydroxylamine (B1172632). | |
| B₂(OH)₄, 4,4'-bipyridine | Room temperature, 5 min | Excellent chemoselectivity; metal-free. Tolerates halogens, carbonyls, alkynes. |
Other Synthetic Conversions of the Nitro Group
Beyond reduction to amines, the nitro group can be transformed into several other important functional groups, often through partial reduction under controlled conditions.
Reduction to Hydroxylamines: Using specific reagents and controlled conditions, such as zinc dust in aqueous ammonium (B1175870) chloride or catalytic reduction with rhodium, the nitro group can be partially reduced to a hydroxylamine (-NHOH).
Reduction to Azo and Hydrazine (B178648) Compounds: Treatment of nitroarenes with metal hydrides (e.g., LiAlH₄) can lead to the formation of symmetrical azo compounds (Ar-N=N-Ar). Using excess zinc metal can further reduce the nitro compound to form a hydrazine derivative (Ar-NH-NH-Ar).
Conversion to Oximes: Aliphatic nitro compounds can be converted to oximes using metal salts like tin(II) chloride.
Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group highly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). Although the nitro group itself is not typically the leaving group in this context, its presence facilitates the displacement of other substituents (like halogens) that are ortho or para to it. numberanalytics.com
Reactions Involving the Octyloxy Chain
The octyloxy substituent, an eight-carbon alkyl ether chain attached to the benzene ring, offers specific sites for chemical modification, distinct from reactions on the aromatic core. The reactivity of this chain is primarily centered on the benzylic carbon—the carbon atom of the octyl group bonded to the ether oxygen—and the ether linkage itself.
Benzylic Halogenation: The benzylic position of the octyloxy group is susceptible to free radical halogenation. numberanalytics.comucalgary.ca This reaction typically proceeds by treating the aromatic compound with a halogenating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. libretexts.orgyoutube.com The mechanism involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. libretexts.orgkhanacademy.org This stabilization by the adjacent aromatic ring makes the benzylic position selectively reactive. ucalgary.cayoutube.com The subsequent reaction of this radical with a halogen source yields the halogenated product. For this compound, this would result in the introduction of a halogen, typically bromine, onto the first carbon of the octyloxy chain. ucalgary.ca This transformation is significant as it introduces a versatile functional group that can serve as a leaving group in nucleophilic substitution reactions, enabling the attachment of a wide array of other functionalities. numberanalytics.com
Ether Cleavage: The ether bond of the octyloxy group can be cleaved under harsh conditions using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgkyushu-u.ac.jp This reaction generally proceeds via nucleophilic substitution. The ether oxygen is first protonated by the strong acid, creating a good leaving group (an alcohol). libretexts.org A nucleophile, the halide ion, then attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether like this compound, the cleavage will selectively produce a phenol (B47542) and an alkyl halide. libretexts.org This is because the carbon-oxygen bond on the aromatic side is stronger, and nucleophilic attack on an sp²-hybridized aromatic carbon is disfavored. kyushu-u.ac.jp Therefore, the reaction would yield Methyl 3-nitro-4-hydroxybenzoate and 1-iodooctane (B127717) (if HI is used).
Oxidation of the Alkyl Chain: While alkyl side-chains on aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the presence of the ether linkage complicates this transformation for the octyloxy group. numberanalytics.comlibretexts.org The ether group is generally more stable to oxidation than a simple alkyl group. numberanalytics.com However, aggressive oxidation could potentially lead to cleavage of the chain and complex product mixtures. The primary site of oxidation on an alkylbenzene is the benzylic carbon, requiring the presence of at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com
Interactive Data Table: Reactions of the Octyloxy Chain
| Reaction Type | Reagents | Key Intermediate | Product Type |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), radical initiator | Benzylic radical | Halogenated ether |
| Ether Cleavage | Hydroiodic acid (HI) or Hydrobromic acid (HBr) | Protonated ether | Phenol and Alkyl Halide |
| Side-Chain Oxidation | Potassium permanganate (KMnO₄) | Benzylic radical (for alkylbenzenes) | Carboxylic acid (for alkylbenzenes) |
Advanced Derivatization for Complex Molecular Architectures (e.g., Click Chemistry)
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for constructing complex molecules. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and an alkyne. sigmaaldrich.comacs.org this compound can be strategically modified to incorporate either an azide or an alkyne functionality, thereby preparing it as a building block for click chemistry applications.
Pathway to an Azide-Functionalized Derivative:
A common and efficient route to introduce an azide group onto the aromatic ring begins with the reduction of the nitro group. The nitro group of this compound can be reduced to a primary amine (Methyl 3-amino-4-(octyloxy)benzoate) using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Raney Nickel) or sulfurated calcium borohydride. tandfonline.comchemicalbook.com
This resulting aromatic amine is a versatile intermediate. It can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. eurekaselect.com The diazonium group is an excellent leaving group and can be readily displaced by an azide ion (from sodium azide, for instance) to yield the corresponding aryl azide, Methyl 3-azido-4-(octyloxy)benzoate. eurekaselect.comnih.govorganic-chemistry.org This azide-functionalized molecule is now primed for participation in click reactions.
Pathway to an Alkyne-Functionalized Derivative:
Alternatively, an alkyne handle can be introduced via the octyloxy chain. One strategy involves first performing a benzylic halogenation on the octyloxy chain, as described in section 5.4, to create a reactive site. The resulting bromo-derivative can then undergo a nucleophilic substitution reaction with an alkynylating agent, such as the anion of a terminal alkyne (e.g., propargyl alcohol or a protected alkyne), to install the alkyne functionality at the end of the side chain.
Click Reaction Application:
Once functionalized with either an azide or an alkyne, the derivatized this compound can be "clicked" with a complementary molecule. For example, the azide derivative can react with a wide range of terminal alkynes in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. acs.orgnih.gov This reaction is highly efficient and tolerant of many other functional groups, allowing for the modular assembly of complex molecular architectures. sigmaaldrich.comacs.org This approach is widely used in drug discovery, materials science, and bioconjugation to link different molecular fragments. nih.gov
Interactive Data Table: Derivatization for Click Chemistry
| Target Functional Group | Key Intermediate | Reagent Sequence | Resulting Product for Click Chemistry |
| Aryl Azide | Methyl 3-amino-4-(octyloxy)benzoate | 1. Reduction of nitro group (e.g., H₂/Raney Ni) 2. Diazotization (NaNO₂, HCl) 3. Azide substitution (NaN₃) | Methyl 3-azido-4-(octyloxy)benzoate |
| Terminal Alkyne | Methyl 3-nitro-4-(1-bromooctyloxy)benzoate | 1. Benzylic bromination (NBS, initiator) 2. Nucleophilic substitution with an alkynyl anion | Alkyne-terminated ether derivative |
Advanced Research Applications and Functional Material Development
Liquid Crystalline Behavior and Mesophase Characterization
The study of liquid crystals, phases of matter that exhibit properties between those of conventional liquids and solid crystals, is a key area where benzoate (B1203000) derivatives are prominent. tcichemicals.com These materials can be influenced by temperature (thermotropic) or solvents (lyotropic) and often have a rod-like (calamitic) or disk-like (discotic) molecular shape. tcichemicals.com The specific arrangement of molecules in liquid crystals leads to various mesophases, such as nematic, smectic, and cholesteric, each with unique orientational and positional ordering. tcichemicals.com
The liquid crystalline behavior of a compound is intrinsically linked to its molecular structure. In substituted benzoates, the nature and position of various functional groups on the benzene (B151609) ring are critical in determining the type of mesophase formed and its thermal stability. The presence of polar groups, such as nitro (NO₂) or cyano (CN), and the inclusion of linking groups like esters significantly influence the intermolecular forces and packing efficiency of the molecules. rri.res.in
The length of the terminal alkoxy chain (like the octyloxy group in the subject compound) is a well-established modulator of mesomorphic properties in liquid crystals. researchgate.netresearchgate.net Generally, as the length of the flexible alkyl or alkoxy chain increases, there is a tendency to promote the formation of more ordered smectic phases over nematic phases. The long chains enhance intermolecular van der Waals forces and can lead to micro-segregation, where the flexible tails and rigid cores separate into distinct layers, a hallmark of smectic phases. researchgate.netresearchgate.net
The stability of the mesophase is also directly affected. Research indicates that both the thermal stability and the temperature range of the mesophase are dependent on the terminal chain length. researchgate.netresearchgate.net However, this relationship is not always linear; sometimes, an odd-even effect is observed, where chains with an odd number of carbon atoms exhibit different transition temperatures compared to those with an even number. The ability to fine-tune the mesomorphic behavior and thermal stability by simply varying the alkoxy chain length is a significant advantage in designing materials with specific properties for applications like optical switching and displays. researchgate.net
Table 1: Example of Alkyl Chain Length Influence on Transition Temperatures in a Benzoate Liquid Crystal Series This table, adapted from data on a related series, illustrates the general trend of how transition temperatures can change with the length of the terminal alkyl chain.
| Terminal Alkyl Group (R) | Smectic C to Nematic or Isotropic Transition (°C) | Nematic to Isotropic Transition (°C) |
|---|---|---|
| Methyl | - | 162 |
| Ethyl | - | 188 |
| Propyl | - | 138 |
| Butyl | - | 155 |
| Pentyl | - | 134 |
| Hexyl | - | 145 |
| Heptyl | 78 | 94 |
| Octyl | 56 | 93 |
| Decyl | 44 | 84 |
| Dodecyl | 45 | 68 |
When chirality is introduced into a liquid crystal molecule, it can lead to the formation of a chiral nematic (cholesteric) phase, which is characterized by a helical superstructure. tcichemicals.com The study of the interaction between chiral molecules and polarized light is known as chiroptical spectroscopy. acs.org
If a chiral center were introduced into the Methyl 3-nitro-4-(octyloxy)benzoate structure, for example, by using a chiral octyloxy chain, the resulting material would be expected to exhibit chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). acs.orgscivisionpub.com The helical twisting power of the chiral dopant would determine the pitch of the resulting helical structure.
Role in Advanced Organic Synthesis as Key Intermediates
Aromatic nitro compounds are foundational intermediates in organic synthesis, valued for the versatile reactivity of the nitro group. aiinmr.comsci-hub.se The nitro group acts as a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group, which is a gateway to a vast array of other functionalities, including diazonium salts used in dyes and pigments.
Methyl 3-nitrobenzoate, the parent structure lacking the 4-octyloxy group, is a well-known intermediate. aiinmr.comchembk.comchemhume.co.ukorgsyn.org It is typically synthesized by the nitration of methyl benzoate. aiinmr.comorgsyn.org The resulting ester can then be hydrolyzed to m-nitrobenzoic acid or used in reactions where the ester group is desired. orgsyn.org These nitrobenzoate compounds serve as building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals. innospk.comgoogle.com
This compound combines the established reactivity of the nitrobenzoate core with the properties imparted by the long alkoxy chain. This makes it a valuable intermediate for synthesizing more complex target molecules, such as:
Amino derivatives: Reduction of the nitro group would yield Methyl 3-amino-4-(octyloxy)benzoate, a key precursor for dyes, polymers, and biologically active molecules.
Liquid crystal monomers: The entire molecule can serve as a building block for liquid crystalline polymers, where its inherent mesogenic character contributes to the properties of the final material.
Functional materials: The presence of the nitro, ester, and ether functionalities provides multiple reaction sites for elaboration into more complex functional organic materials.
Development as Building Blocks for Functional Organic Materials
The molecular architecture of this compound makes it an attractive building block for a variety of functional organic materials. The combination of a rigid, polarizable aromatic core with a flexible, insulating alkyl chain is a common design motif in materials for organic electronics. researchgate.net
The progress in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), relies on the synthesis of new organic semiconductors. researchgate.net These materials must possess specific electronic, optical, and thermal properties.
While direct application of this compound itself in devices is not widely reported, its structural features suggest its potential as a precursor for such materials.
Host Materials for OLEDs: The benzoate core provides thermal stability, and the octyloxy chain can enhance solubility and film-forming properties. Derivatives of this compound could be developed as host materials in phosphorescent OLEDs.
Gate Dielectrics in OFETs: The long alkyl chain could be exploited in self-assembled monolayers (SAMs) used to modify electrode surfaces or as part of a gate dielectric material.
Optical Materials: The liquid crystalline properties discussed earlier are highly relevant for applications in optical switching, modulators, and displays. researchgate.net Furthermore, a related compound, methyl 4-nitrobenzoate, has been used to develop a terahertz linear polarizer, highlighting the potential of nitrobenzoate crystals in optical devices. researchgate.net The ability to form ordered structures is crucial for achieving the anisotropic properties needed for such applications.
Investigation of Nonlinear Optical (NLO) Properties
Organic molecules with specific electronic characteristics, such as the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, are of significant interest for nonlinear optical (NLO) applications. The structure of "this compound" contains elements that are conducive to NLO activity. The nitro group (NO₂) is a strong electron-withdrawing group, while the octyloxy group (-OC₈H₁₇) is an electron-donating group. These are attached to a benzene ring, which provides the π-conjugated system.
This "push-pull" electronic structure can lead to a large molecular hyperpolarizability (β), a key parameter for second-order NLO materials. Such materials are essential for technologies like frequency doubling of lasers and optical switching.
Table 2: Key Molecular Features of this compound for NLO Applications
| Molecular Component | Function in NLO | Expected Contribution |
| Nitro Group (NO₂) | Electron-withdrawing group (Acceptor) | Enhances molecular polarization |
| Octyloxy Group (-OC₈H₁₇) | Electron-donating group (Donor) | Contributes to the "push-pull" system |
| Benzene Ring | π-conjugated bridge | Facilitates charge transfer |
| Methyl Benzoate Group | Modifies electronic and physical properties | Influences solubility and crystal packing |
The octyloxy chain, in addition to its electron-donating character, can also influence the macroscopic organization of the molecules in a solid-state or polymeric matrix, which is crucial for achieving a non-centrosymmetric arrangement required for second-order NLO effects.
Supramolecular Chemistry and Self-Assembly Studies
The molecular structure of "this compound" is well-suited for studies in supramolecular chemistry and self-assembly. The long octyloxy chain provides a flexible, hydrophobic segment, while the aromatic ring with the nitro and ester groups constitutes a more rigid, polar part. This amphiphilic character can drive the spontaneous organization of molecules into well-defined supramolecular structures.
The self-assembly of molecules containing long alkyl or alkoxy chains on surfaces has been a subject of extensive research. nih.gov These molecules can form ordered monolayers or more complex three-dimensional structures through a combination of van der Waals interactions between the alkyl chains and π-π stacking interactions between the aromatic cores.
In the case of "this compound," the interplay of these forces would likely lead to the formation of lamellar or columnar structures. The specific arrangement would depend on factors such as the solvent, temperature, and the substrate used for deposition.
While direct studies of the self-assembly of "this compound" are not found in the searched literature, research on other alkoxy-substituted aromatic compounds provides insights into the expected behavior. For instance, the length of the alkoxy chain has been shown to be a critical parameter in determining the packing and orientation of molecules in self-assembled monolayers. nih.gov
Table 3: Intermolecular Forces Driving Self-Assembly of this compound
| Interaction Type | Originating Molecular Moiety | Role in Self-Assembly |
| Van der Waals Forces | Octyloxy chains | Packing and ordering of hydrophobic segments |
| π-π Stacking | Benzene rings | Ordering of aromatic cores |
| Dipole-Dipole Interactions | Nitro and Ester groups | Directional control and stability |
| Hydrogen Bonding (potential) | With co-assembling molecules or solvent | Can introduce additional structural motifs |
Further research into the self-assembly of "this compound" could reveal novel materials with interesting optical, electronic, or sensing properties based on their ordered supramolecular structures.
Q & A
Q. What are the optimized synthetic routes for Methyl 3-nitro-4-(octyloxy)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration and alkylation steps. For example:
- Nitration : Introduce the nitro group using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
- Alkylation : React 3-nitro-4-hydroxybenzoic acid derivatives with octyl bromide or iodide in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base (40–60°C, 12–24 h) .
- Esterification : Methylation of the carboxylic acid intermediate with methanol/H₂SO₄ or via HATU-mediated coupling .
Key Variables :
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Nitration | H₂SO₄ | HNO₃ | 0–5 | 70–85 |
| Alkylation | DMF | K₂CO₃ | 40–60 | 80–94 |
| Esterification | THF/H₂O | LiOH | 20 | 75–90 |
| Lower yields in alkylation may arise from steric hindrance from the octyl chain . |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C3, octyloxy at C4) via characteristic shifts:
- Nitro group: δ ~8.2–8.5 ppm (aromatic H) .
- Octyloxy chain: δ ~4.2 ppm (OCH₂) and 1.2–1.6 ppm (methylene/methyl) .
- HRMS : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 351.12 for C₁₆H₂₁NO₅) .
- Chromatography : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (hexane:EtOAc 7:3, Rf ~0.5) .
Advanced Research Questions
Q. How does the octyloxy substituent influence the compound’s solubility and aggregation behavior in organic solvents?
- Methodological Answer : The octyloxy chain enhances hydrophobicity, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but improving miscibility in nonpolar solvents (e.g., chloroform, toluene) .
- Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in THF/water mixtures. Critical micelle concentration (CMC) can be determined via fluorescence spectroscopy using pyrene as a probe .
- Thermal Analysis : DSC reveals phase transitions (e.g., melting point ~85–90°C) influenced by alkyl chain packing .
Q. What strategies resolve contradictions in reported spectroscopic data for nitro-aromatic benzoate derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often stem from:
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; nitro groups exhibit downfield shifts in DMSO .
- Tautomerism : Check for keto-enol equilibria using variable-temperature NMR (e.g., -40°C to 25°C) .
- Impurity Interference : Cross-validate with LC-MS to rule out byproducts (e.g., incomplete alkylation products) .
Q. How can this compound be functionalized for applications in optoelectronic materials?
- Methodological Answer :
- Click Chemistry : Modify the nitro group via reduction to amine (Fe/NH₄Cl in EtOH/H₂O, 70°C) for subsequent CuAAC reactions with alkynes .
- Cross-Coupling : Suzuki-Miyaura coupling at the nitro position (if activated) using Pd(PPh₃)₄ and aryl boronic acids .
- Polymer Blending : Incorporate into conjugated polymers (e.g., polyfluorenes) to study electron-withdrawing effects on bandgap tuning .
Data Contradictions and Resolution
Q. Why do some studies report lower thermal stability for this compound compared to shorter-chain analogs?
- Methodological Answer : The octyloxy chain introduces steric strain, reducing thermal stability.
- TGA Analysis : Decomposition onset at ~200°C vs. ~220°C for methyloxy analogs .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to compare bond dissociation energies (BDEs) of C-O (octyl) vs. C-O (methyl) .
Applications in Advanced Research
Q. What role does this compound play in designing liquid crystal phases?
- Methodological Answer : The compound’s rigid aromatic core and flexible octyloxy tail enable smectic or nematic phase formation:
- Polarized Microscopy : Observe texture transitions (e.g., focal conic for smectic A) between 80–120°C .
- XRD : Confirm layer spacing (~30 Å) consistent with interdigitated octyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
